molecular formula C15H20N4O2S B2671294 N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021253-53-1

N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2671294
CAS No.: 1021253-53-1
M. Wt: 320.41
InChI Key: OYYCWGQPFFXASW-UHFFFAOYSA-N
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Description

N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. As a derivative of pyridazine, it integrates functionalities that make it of particular interest in both medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. These steps may include:

  • Preparation of the Pyridazine Ring: : Starting from a suitable dinitrile or diamine precursor, the pyridazine ring is constructed via cyclization reactions.

  • Addition of the Cyclopropylamine Moiety: : This involves the nucleophilic substitution of a suitable leaving group with cyclopropylamine.

  • Attachment of the Carboxamide Group: : This can be achieved through the reaction of the pyridazine derivative with cyclopropanecarboxylic acid chloride or an equivalent reagent under appropriate conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This includes:

  • Large-scale Reactor Synthesis: : Utilizing large reactors for efficient mixing and temperature control.

  • Catalysts and Solvents: : Employing specific catalysts and solvents that facilitate the reaction while minimizing side products.

  • Purification: : Using techniques such as crystallization, distillation, or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents like lithium aluminum hydride, affecting specific functional groups like the oxobutyl moiety.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at positions activated by the pyridazine ring or the thioether linkage.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : Dichloromethane, ethanol, acetonitrile

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products Formed

  • Sulfoxides and Sulfones: : Through oxidation

  • Reduced Amines and Alcohols: : Via reduction of the oxobutyl moiety

  • Substituted Derivatives: : Resulting from electrophilic or nucleophilic substitutions

Scientific Research Applications

N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide finds applications in diverse research areas:

  • Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: : Used in studies involving enzyme inhibition or as a potential ligand for receptor binding assays.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer, due to its interaction with specific molecular targets.

  • Industry: : Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide exerts its effects through:

  • Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

  • Receptor Interaction: : The compound could act as an agonist or antagonist at specific cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((4-amino-4-oxobutyl)thio)pyridazin-3-yl)carbamoylcyclopropane: : Similar structure but lacks the cyclopropylamino group.

  • N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyrazin-3-yl)cyclopropanecarboxamide: : Pyrazine ring instead of pyridazine.

Unique Features

  • Cyclopropylamino Group: : Adds steric hindrance and electronic effects that can alter reactivity and binding affinity.

  • Thioether Linkage: : Provides a sulfur atom that can engage in unique interactions compared to oxygen or nitrogen.

Properties

IUPAC Name

N-[6-[4-(cyclopropylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-13(16-11-5-6-11)2-1-9-22-14-8-7-12(18-19-14)17-15(21)10-3-4-10/h7-8,10-11H,1-6,9H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYCWGQPFFXASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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